molecular formula C7H6ClNO3 B1421408 6-Chloro-5-methoxynicotinic acid CAS No. 915107-39-0

6-Chloro-5-methoxynicotinic acid

Cat. No. B1421408
M. Wt: 187.58 g/mol
InChI Key: WJPYILBWBQBKMD-UHFFFAOYSA-N
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Patent
US08178565B2

Procedure details

To a suspension of 6-chloro-5-methoxynicotinic acid (0.54 g, 2.9 mmol) in THF (5 mL) at 25° C. was added borane (1.0 M in THF, 5.8 mL, 5.8 mmol) dropwise. The mixture was let stir for 5 h, after which TLC showed complete conversion. The reaction was quenched with 2 M HCl until bubbling subsided and mixture extracted with dichloromethane (3×). The combined organic layers were dried over MgSO4 and concentrated to furnish the product (6-chloro-5-methoxypyridin-3-yl)methanol as a white solid (0.49 mg (97%); mp 60-63° C.; 1H NMR (400 MHz, CDCl3) δ 7.95 (d, 1H), 7.30 (d, 1H), 4.74 (s, 2H), 3.94 (s, 3H): LC-MS (ELSD): Exact mass calcd for C7H8ClNO2 [M]+, 173. Found 173.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][N:3]=1.B>C1COCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:6][OH:7])=[CH:9][C:10]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
B

Conditions

Stirring
Type
CUSTOM
Details
The mixture was let stir for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2 M HCl
CUSTOM
Type
CUSTOM
Details
until bubbling
EXTRACTION
Type
EXTRACTION
Details
mixture extracted with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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